molecular formula C12H12N2O B14467134 (S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one CAS No. 72435-89-3

(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one

Cat. No.: B14467134
CAS No.: 72435-89-3
M. Wt: 200.24 g/mol
InChI Key: WKJBLXPYIDVHST-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one is a tricyclic compound that belongs to the class of pyrrolobenzodiazepines. These compounds are known for their diverse biological activities and are considered “privileged structures” in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one can be achieved through several methods. One common approach involves the Pd-catalyzed carboamination reactions using sodium tert-butoxide as a base and xylene as a solvent under reflux conditions . Another method involves the reductive cyclization of ω-azido carbonyl compounds using trimethylsilyl iodide (TMSI) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one involves its interaction with DNA. The compound binds covalently to the N2 position of guanine in the minor groove of DNA, forming a stable DNA-adduct. This interaction inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include DNA polymerase and various kinases that regulate cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1,2,3,11a-Tetrahydro-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one is unique due to its specific stereochemistry and the presence of a pyrrolo ring fused to the benzodiazepine core. This structural feature enhances its binding affinity to DNA and its overall biological activity .

Properties

CAS No.

72435-89-3

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(6aS)-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C12H12N2O/c15-12-10-5-1-2-6-11(10)13-8-9-4-3-7-14(9)12/h1-2,5-6,8-9H,3-4,7H2/t9-/m0/s1

InChI Key

WKJBLXPYIDVHST-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H]2C=NC3=CC=CC=C3C(=O)N2C1

Canonical SMILES

C1CC2C=NC3=CC=CC=C3C(=O)N2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.